5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime
Description
Properties
IUPAC Name |
(NE)-N-[[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3OS/c1-20-12(22-7-8-2-4-9(14)5-3-8)10(6-18-21)11(19-20)13(15,16)17/h2-6,21H,7H2,1H3/b18-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROFCKDJLKRASM-NGYBGAFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NO)SCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/O)SCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings.
- Molecular Formula : C20H15ClF3N3O2S
- Molecular Weight : 453.87 g/mol
- CAS Number : Not specified in the search results.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that related compounds demonstrate significant antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. The synthesized pyrazole derivatives exhibited moderate to strong activity, with some compounds showing IC50 values as low as 2.14 µM against urease, indicating potential for use in treating infections caused by urease-producing bacteria .
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| Compound 7l | Salmonella typhi | 2.14 |
| Compound 7m | Bacillus subtilis | 0.63 |
| Reference Standard (Thiourea) | - | 21.25 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored extensively. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines. For example, one study reported that a related compound significantly inhibited tumor growth in mice models, showcasing its potential as an anticancer agent .
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to interfere with cellular signaling pathways involved in cell proliferation and survival.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes related to various diseases:
- Acetylcholinesterase (AChE) : Compounds similar to this compound have shown significant AChE inhibition, which is crucial for developing treatments for neurodegenerative diseases.
- Urease Inhibition : The compound demonstrated strong urease inhibitory activity, which is significant for treating infections associated with urease-producing bacteria .
| Enzyme | Inhibition Activity | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitor | Various |
| Urease | Strong Inhibitor | 2.14 |
Case Studies
- Anticancer Efficacy : A study involving the administration of a pyrazole derivative showed reduced tumor size and increased apoptosis markers in treated mice compared to controls .
- Antimicrobial Efficacy : A comparative analysis of various pyrazole derivatives indicated that those with a chlorobenzyl sulfanyl group exhibited enhanced antibacterial properties against multi-drug resistant strains .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime can inhibit the proliferation of cancer cells. For instance, derivatives with trifluoromethyl groups have been noted for their increased potency against various cancer cell lines due to their ability to interfere with cellular signaling pathways involved in tumor growth .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. In vitro studies have demonstrated that it possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents .
Agricultural Applications
Pesticidal Properties
Compounds containing the pyrazole moiety are often explored for their pesticidal properties. Research has indicated that this compound could serve as a lead compound in the synthesis of new agrochemicals aimed at pest control. Its efficacy against specific pests has been documented, highlighting its potential for use in crop protection .
Material Science
Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials, particularly in polymer chemistry. Its ability to form stable bonds can be exploited in creating advanced materials with specific thermal and mechanical properties. Research is ongoing to explore its potential in developing materials for electronic applications .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Pyrazole derivatives with variations in substituents at positions 3, 4, and 5 exhibit distinct physicochemical and biological properties. Key comparisons include:
Table 1: Substituent Comparison of Selected Pyrazole Derivatives
Key Observations :
- Trifluoromethyl (CF3) vs.
- Sulfanyl (S-) vs. Ether (O-) Linkers : Sulfanyl groups (e.g., 4-Cl-benzylsulfanyl) may improve lipophilicity and influence crystal packing via S⋯N/S⋯π interactions, as seen in related compounds (S⋯N = 3.309 Å in ).
- Oxime Functionalization : The oxime group in the target compound and its esters (e.g., O-benzoyloxime in ) can modulate solubility and reactivity.
Crystallographic and Conformational Differences
SC-XRD studies reveal critical structural parameters:
Table 2: Crystallographic Data for Selected Compounds
Key Observations :
- Dihedral Angles: The 4-chlorobenzylsulfanyl group in the target compound likely induces greater steric hindrance compared to smaller substituents (e.g., 4-Cl-phenoxy in ), affecting molecular planarity.
- Intermolecular Interactions : Sulfur-containing derivatives exhibit S⋯N/S⋯π contacts, which may enhance crystal stability , while oxime esters form hydrogen bonds (e.g., C–H⋯O in ).
Inferred Bioactivity
While direct bioactivity data for the target compound are absent, related pyrazole oximes and sulfanyl derivatives demonstrate:
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to synthesize 5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime?
- Methodological Answer : The compound is typically synthesized via a multi-step route:
- Step 1 : Formation of the pyrazole core using Vilsmeier–Haack reactions, as described for analogous pyrazole-carbaldehyde derivatives .
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution with 4-chlorobenzyl thiol.
- Step 3 : Oxime formation by reacting the carbaldehyde group with hydroxylamine under acidic or basic conditions .
- Purification : Recrystallization from ethanol or methanol yields high-purity crystals suitable for X-ray analysis .
Q. How is the crystal structure of this compound determined, and what refinement tools are used?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (~113 K) is standard. Data collection employs Mo-Kα radiation (λ = 0.71073 Å), and structures are refined using SHELXL (v. 2018/3), which optimizes parameters like bond lengths, angles, and displacement models .
- Key Metrics : High-resolution datasets (e.g., mean σ(C–C) = 0.004 Å, R-factor = 0.049) ensure accuracy .
Advanced Research Questions
Q. How do structural variations (e.g., substituents on the sulfanyl or oxime groups) affect crystallographic packing and physicochemical properties?
- Methodological Answer :
- Substituent Effects : Replacing the 4-chlorobenzyl group with a 3-chlorophenylsulfanyl moiety (e.g., in ) disrupts π-π stacking, increasing interplanar distances by ~0.3 Å .
- Oxime Modifications : Substituting the oxime with a 4-chlorobenzoyl group ( ) enhances hydrophobic interactions, improving thermal stability (ΔTm = +15°C) .
Q. How can discrepancies in crystallographic R-factors between structurally similar derivatives be resolved?
- Methodological Answer :
- Case Study : A derivative with 3-chlorophenylsulfanyl ( ) exhibits R = 0.088 vs. 0.049 for the 4-chlorobenzoyl analog ( ).
- Resolution :
- Data Quality : Ensure completeness (>99%) and redundancy (>4-fold) during data collection.
- Absorption Correction : Apply multi-scan methods (e.g., SADABS) to mitigate anisotropic effects .
- Refinement : Use SHELXL’s "TWIN" command for handling pseudo-merohedral twinning .
Q. What strategies are used to evaluate bioactivity, such as enzyme inhibition or molecular docking?
- Methodological Answer :
- COX-2 Inhibition Assays : Adapt protocols from 1,5-diarylpyrazole inhibitors (e.g., celecoxib in ). Use recombinant COX-2 enzyme and measure IC50 via fluorescence-based assays.
- Docking Studies : Perform flexible ligand docking with AutoDock Vina, targeting COX-2’s hydrophobic pocket (PDB: 3LN1). Validate binding poses using MD simulations .
Q. How can reaction conditions be optimized to improve oxime yields in the final step?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
